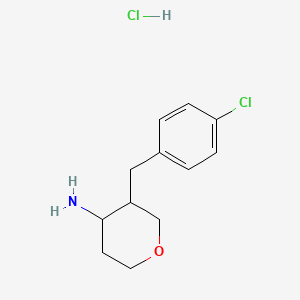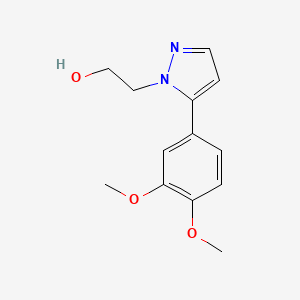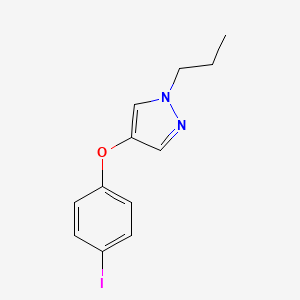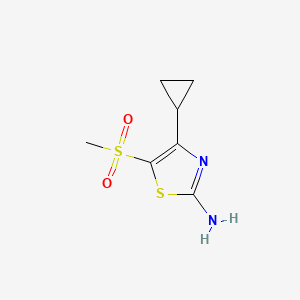
4-Cyclopropyl-5-(methylsulfonyl)thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropyl-5-(methylsulfonyl)thiazol-2-amine is a versatile chemical compound with a molecular weight of 218.3 g/mol . It belongs to the thiazole family, which is known for its diverse biological activities, including antimicrobial, antifungal, antiviral, and antitumor properties . This compound is characterized by its unique structure, which includes a cyclopropyl group, a methylsulfonyl group, and a thiazole ring.
Métodos De Preparación
The synthesis of 4-Cyclopropyl-5-(methylsulfonyl)thiazol-2-amine typically involves the reaction of cyclopropylamine with a thiazole derivative under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction . Industrial production methods may involve more scalable processes, including continuous flow synthesis and the use of automated reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
4-Cyclopropyl-5-(methylsulfonyl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.
Aplicaciones Científicas De Investigación
4-Cyclopropyl-5-(methylsulfonyl)thiazol-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as an antitumor agent and its ability to modulate biological pathways.
Industry: It is used in the production of dyes, biocides, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Cyclopropyl-5-(methylsulfonyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with a variety of biological molecules.
Comparación Con Compuestos Similares
4-Cyclopropyl-5-(methylsulfonyl)thiazol-2-amine can be compared with other thiazole derivatives, such as:
Sulfathiazole: Known for its antimicrobial properties.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal agent.
What sets this compound apart is its unique combination of a cyclopropyl group and a methylsulfonyl group, which may confer distinct biological activities and chemical reactivity.
Propiedades
Fórmula molecular |
C7H10N2O2S2 |
|---|---|
Peso molecular |
218.3 g/mol |
Nombre IUPAC |
4-cyclopropyl-5-methylsulfonyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C7H10N2O2S2/c1-13(10,11)6-5(4-2-3-4)9-7(8)12-6/h4H,2-3H2,1H3,(H2,8,9) |
Clave InChI |
YBNDLSKTWMFBJO-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=C(N=C(S1)N)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


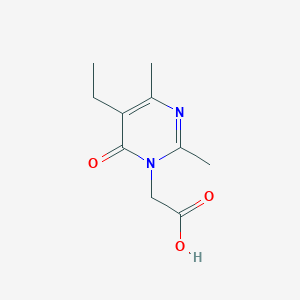
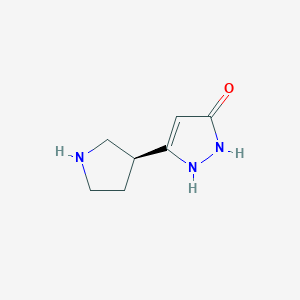
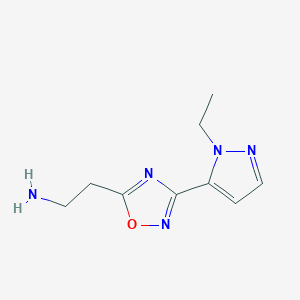
![2-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B15054913.png)
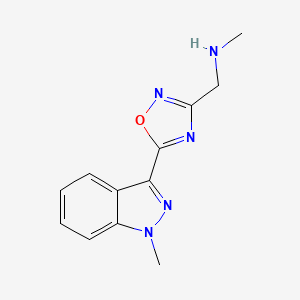
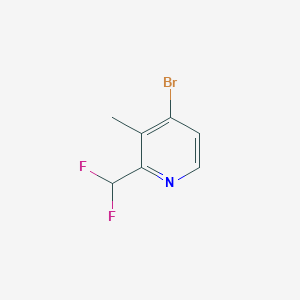
![6-Amino-8-iodo-1H-benzo[D][1,3]oxazin-2(4H)-one](/img/structure/B15054941.png)
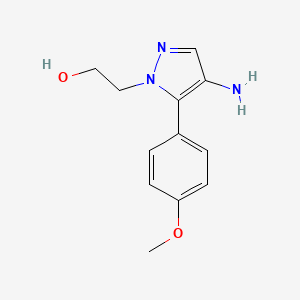
![tert-Butyl 2-bromo-7-oxo-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B15054950.png)
